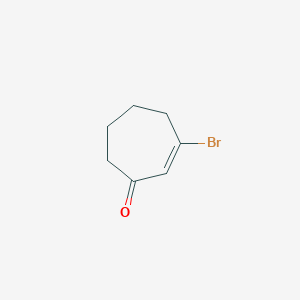
3-Bromocyclohept-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromocyclohept-2-en-1-one is an organic compound with the molecular formula C7H9BrO It is a brominated derivative of cycloheptenone, characterized by the presence of a bromine atom at the third position of the cycloheptenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromocyclohept-2-en-1-one typically involves the bromination of cycloheptenone. One common method is the reaction of cycloheptenone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromocyclohept-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cycloheptenone derivatives.
Reduction Reactions: The compound can be reduced to cycloheptenone using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Cycloheptenone derivatives.
Reduction: Cycloheptenone.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Bromocyclohept-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromocyclohept-2-en-1-one involves its interaction with specific molecular targets. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
3-Bromocyclopent-2-en-1-one: A smaller ring analog with similar reactivity but different physical properties.
3-Bromocyclohex-2-en-1-one: A six-membered ring analog with comparable chemical behavior.
γ-Halo-α,β-Unsaturated Ketones: A broader class of compounds with similar reactivity patterns due to the presence of a halogen atom and an unsaturated ketone group.
Uniqueness: 3-Bromocyclohept-2-en-1-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. This uniqueness makes it valuable for specific applications where the ring size and bromine substitution play a crucial role in the compound’s reactivity and interactions.
Properties
CAS No. |
654057-18-8 |
|---|---|
Molecular Formula |
C7H9BrO |
Molecular Weight |
189.05 g/mol |
IUPAC Name |
3-bromocyclohept-2-en-1-one |
InChI |
InChI=1S/C7H9BrO/c8-6-3-1-2-4-7(9)5-6/h5H,1-4H2 |
InChI Key |
HANVNAAPRPEMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C=C(C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
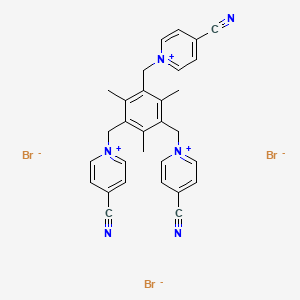
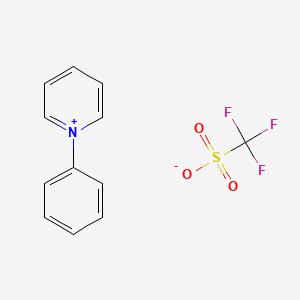
![2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane](/img/structure/B15158660.png)
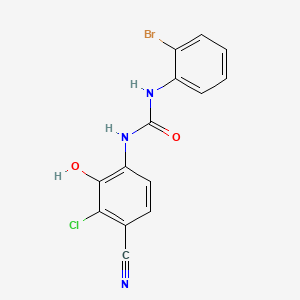
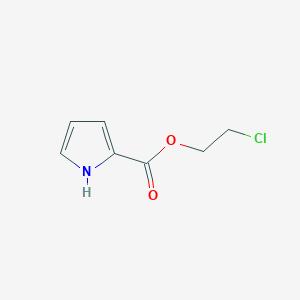
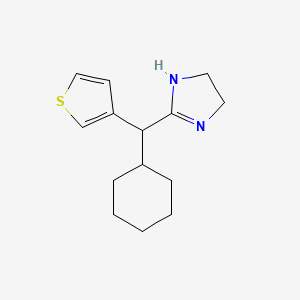
![1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one](/img/structure/B15158677.png)
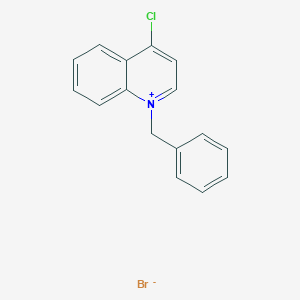
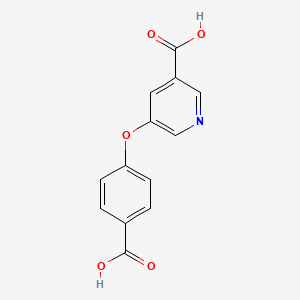
![[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride](/img/structure/B15158707.png)
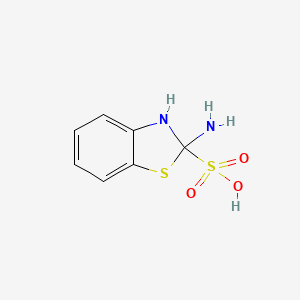
![3-Methyl-1-(3-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15158714.png)
